Kakkalide
Overview
Description
Kakkalide is a major isoflavonoid derived from the flowers of Pueraria lobata, a plant traditionally used in Chinese medicine for various health benefits, including counteracting symptoms associated with alcohol consumption and liver injury, as well as alleviating inflammatory diseases . It is metabolized to irisolidone by gut microbiota, which is considered to be an active form exerting biological effects in vivo .
Synthesis Analysis
While the synthesis of kakkalide itself is not detailed in the provided papers, the synthesis of related compounds such as Kahalalide F has been reported. Kahalalide F synthesis involves solid-phase approaches and presents challenges such as the formation of an ester bond between sterically hindered amino acids and the inclusion of a didehydroamino acid . Although this does not directly pertain to kakkalide, it highlights the complexity that can be involved in synthesizing bioactive compounds.
Molecular Structure Analysis
The molecular structure of kakkalide has been elucidated through various spectroscopic methods, including UV, IR, mass spectrometry, NMR, and circular dichroism experiments . These techniques have allowed for the identification of kakkalide metabolites and the proposal of its metabolic pathway, which is crucial for understanding its bioactivity and disposition in humans.
Chemical Reactions Analysis
Kakkalide undergoes biotransformation when incubated with human fecal bacteria, being metabolized to irisolidone via kakkalidone . This biotransformation is essential for its bioactivity, as irisolidone has been found to be the active form that can be detected in the blood post oral administration of kakkalide .
Physical and Chemical Properties Analysis
The physical and chemical properties of kakkalide are not directly discussed in the provided papers. However, its metabolite irisolidone and other metabolites have been identified in rat urine, bile, and feces, indicating that kakkalide is subject to extensive metabolism, which may contribute to its low bioavailability . The metabolic fate of kakkalide involves its conversion to various metabolites, some of which have been quantified using HPLC/UV and LC/MS/MS methods .
Relevant Case Studies
Several studies have demonstrated the biological activity of kakkalide and its metabolites. For instance, kakkalide and irisolidone have been shown to alleviate colitis in mice by inhibiting lipopolysaccharide binding to toll-like receptor-4 and suppressing the fecal Proteobacteria population . Additionally, kakkalide has been found to protect against ethanol-induced lethality and hepatic injury, with its metabolite irisolidone being more effective when administered orally . Kakkalide and irisolidone also exhibit HMG-CoA reductase inhibitory activity, which may contribute to their antihyperlipidemic effects . Furthermore, these compounds have demonstrated anti-inflammatory activities by inhibiting the NF-κB pathway in models of carrageenan-induced inflammation . Lastly, kakkalide and its metabolite tectoridin have been shown to exert estrogenic effects, with their metabolites irisolidone and tectorigenin being more potent in inducing estrogen-response gene expression .
Scientific Research Applications
Inflammatory Diseases
- Application : Kakkalide has been found to be effective in treating inflammatory diseases .
- Methods : The therapeutic potential of Kakkalide was investigated through scientific data analysis of different research works .
- Results : The data analysis revealed Kakkalide’s effectiveness in treating inflammatory diseases .
Prostaglandin E2 Production
- Application : Kakkalide has been found to affect prostaglandin E2 production .
- Methods : The effect of Kakkalide on prostaglandin E2 production was investigated through scientific data analysis .
- Results : The data analysis revealed Kakkalide’s effectiveness in affecting prostaglandin E2 production .
Liver Complications
- Application : Kakkalide has been found to be effective in treating liver complications .
- Methods : The therapeutic potential of Kakkalide in treating liver complications was investigated through scientific data analysis .
- Results : The data analysis revealed Kakkalide’s effectiveness in treating liver complications .
Gastric Injury
- Application : Kakkalide has been found to be effective in treating gastric injuries .
- Methods : The therapeutic potential of Kakkalide in treating gastric injuries was investigated through scientific data analysis .
- Results : The data analysis revealed Kakkalide’s effectiveness in treating gastric injuries .
Alcoholism
- Application : Kakkalide has been found to be effective in treating alcoholism .
- Methods : The therapeutic potential of Kakkalide in treating alcoholism was investigated through scientific data analysis .
- Results : The data analysis revealed Kakkalide’s effectiveness in treating alcoholism .
Insulin-Resistant Endothelial Dysfunction
- Application : Kakkalide has been found to be effective in treating insulin-resistant endothelial dysfunction .
- Methods : The therapeutic potential of Kakkalide in treating insulin-resistant endothelial dysfunction was investigated through scientific data analysis .
- Results : The data analysis revealed Kakkalide’s effectiveness in treating insulin-resistant endothelial dysfunction .
Aldose Reductase Enzyme
- Application : Kakkalide has been found to affect the aldose reductase enzyme .
- Methods : The effect of Kakkalide on the aldose reductase enzyme was investigated through scientific data analysis .
- Results : The data analysis revealed Kakkalide’s effectiveness in affecting the aldose reductase enzyme .
Hyperlipidemia
- Application : Kakkalide has been found to be effective in treating hyperlipidemia .
- Methods : The therapeutic potential of Kakkalide in treating hyperlipidemia was investigated through scientific data analysis .
- Results : The data analysis revealed Kakkalide’s effectiveness in treating hyperlipidemia .
Estrogenic Activity
- Application : Kakkalide has been found to have estrogenic activity .
- Methods : The estrogenic activity of Kakkalide was investigated through scientific data analysis .
- Results : The data analysis revealed Kakkalide’s effectiveness in exhibiting estrogenic activity .
Stroke
- Application : Kakkalide has been found to be effective in treating stroke .
- Methods : The therapeutic potential of Kakkalide in treating stroke was investigated through scientific data analysis .
- Results : The data analysis revealed Kakkalide’s effectiveness in treating stroke .
Inflammation Inhibition
- Application : Kakkalide and its metabolite Irisolidone have been found to ameliorate carrageenan-induced inflammation in mice by inhibiting the NF-κB pathway .
- Methods : The anti-inflammatory activities of Kakkalide and Irisolidone were investigated against carrageenan-induced inflammation in air pouches on the backs of mice and in lipopolysaccharide (LPS)-stimulated peritoneal macrophages .
- Results : Kakkalide and Irisolidone down-regulated the gene expression of cytokines (tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β)) and cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines, TNF-α and IL-1β, and inflammatory mediators, NO and prostaglandin E2 (PGE2), in LPS-stimulated peritoneal macrophages . These agents also inhibited the phosphorylation of IκB-α and the nuclear translocation of nuclear factor-kappa B (NF-κB) .
Anti-Stroke and Anti-Hyperlipidemic Effects
- Application : Kakkalide has been found to have therapeutic potential for their anti-stroke and anti-hyperlipidemic effects .
- Methods : The therapeutic potential of Kakkalide for their anti-stroke and anti-hyperlipidemic effects was investigated through scientific data analysis .
- Results : The data analysis revealed Kakkalide’s effectiveness in treating stroke and hyperlipidemia .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-hydroxy-6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O15/c1-37-12-5-3-11(4-6-12)13-8-39-15-7-16(26(38-2)22(33)18(15)19(13)30)42-28-25(36)23(34)21(32)17(43-28)10-41-27-24(35)20(31)14(29)9-40-27/h3-8,14,17,20-21,23-25,27-29,31-36H,9-10H2,1-2H3/t14-,17-,20+,21-,23+,24-,25-,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVAYNGFFDZGDR-CIJVEFAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207003 | |
Record name | Kakkalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kakkalide | |
CAS RN |
58274-56-9 | |
Record name | Kakkalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58274-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kakkalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058274569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kakkalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.